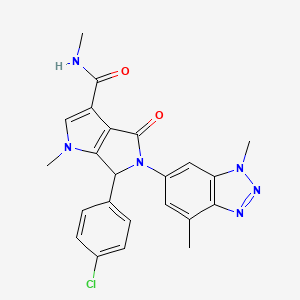

Pyrrolo-pyrrolone derivative 2

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C23H21ClN6O2 |

|---|---|

Poids moléculaire |

448.9 g/mol |

Nom IUPAC |

6-(4-chlorophenyl)-5-(3,7-dimethylbenzotriazol-5-yl)-N,1-dimethyl-4-oxo-6H-pyrrolo[3,4-b]pyrrole-3-carboxamide |

InChI |

InChI=1S/C23H21ClN6O2/c1-12-9-15(10-17-19(12)26-27-29(17)4)30-20(13-5-7-14(24)8-6-13)21-18(23(30)32)16(11-28(21)3)22(31)25-2/h5-11,20H,1-4H3,(H,25,31) |

Clé InChI |

VQZKOWOEYPJMPU-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC2=C1N=NN2C)N3C(C4=C(C3=O)C(=CN4C)C(=O)NC)C5=CC=C(C=C5)Cl |

Origine du produit |

United States |

Synthetic Methodologies and Strategies

Classical and Contemporary Approaches to Pyrrolo-pyrrolone Core Synthesis

The construction of the pyrrolo-pyrrolone core has been achieved through a variety of synthetic strategies, ranging from classical methods to more contemporary approaches that offer greater efficiency and molecular diversity.

Multi-component Reactions for Pyrrolo-pyrrolone Formation

Multi-component reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecular architectures, including the pyrrolo-pyrrolone scaffold, in a single, atom-economical step. nih.gov These reactions involve the combination of three or more starting materials to form a product that incorporates the majority of the atoms from the reactants. A notable example is the iron(III)-catalyzed multicomponent reaction of primary aromatic amines, aromatic aldehydes, and biacetyl, which yields 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles in high yields. rsc.org This method has proven effective for a range of substrates, including sterically hindered aldehydes and various five-membered heterocyclic aldehydes. nih.govrsc.org

The versatility of MCRs allows for the rapid generation of libraries of pyrrolo-pyrrolone derivatives with diverse substitution patterns. For instance, the synthesis of 1,4-dihydropyrrolo[3,2-b]pyrroles can be achieved from a variety of aldehydes and anilines, enabling the tuning of their photophysical properties. nih.gov

Cycloaddition Reactions in Pyrrolo-pyrrolone Synthesis

Cycloaddition reactions, particularly [3+2] cycloadditions, represent a highly efficient and stereoselective method for constructing the five-membered rings of the pyrrolo-pyrrolone core. mdpi.comrsc.orgnih.gov These reactions involve the combination of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile).

Azomethine ylides, generated in situ, are common 1,3-dipoles used in these reactions. rsc.org Their reaction with various electron-deficient alkenes provides a direct route to enantioenriched pyrrolidines, which are precursors to pyrrolo-pyrrolones. researchgate.net The stereoselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. nih.gov For example, a multicomponent double [3+2] cycloaddition of azomethine ylides has been developed for the diastereoselective synthesis of complex tetracyclic pyrrolidine (B122466) compounds. rsc.org

Another approach involves the [3+2] cycloaddition of α-imino rhodium carbenoids with ketene (B1206846) silyl (B83357) acetals, which offers a straightforward synthesis of biologically relevant 3-pyrrolin-2-ones. organic-chemistry.org

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the construction of the pyrrolo-pyrrolone core is no exception. organic-chemistry.orgrsc.orgnih.govsioc-journal.cn Catalysts based on palladium, rhodium, copper, and gold have been extensively employed to facilitate various bond-forming reactions.

Palladium Catalysis: Palladium catalysts are widely used for C-H activation and cross-coupling reactions. bohrium.comresearchgate.net For instance, the palladium-catalyzed direct arylation of 1-arylpyrroles with 1,2-dihalobenzenes provides a route to pyrrolo[1,2-f]phenanthridines. bohrium.com Intramolecular Heck reactions catalyzed by palladium have also been utilized to synthesize pyrrole-annulated coumarins and quinolones in a one-pot fashion. thieme-connect.com Furthermore, a palladium-catalyzed carbo-palladation reaction of N-phenacyl pyrrole-2-carbonitriles with aryl boronic acids offers an efficient synthesis of diverse pyrrolo[1,2-a]pyrazines. consensus.app

Rhodium Catalysis: Rhodium catalysts are particularly effective in annulation and cycloaddition reactions. acs.orgrsc.orga-z.lursc.org Rhodium(III)-catalyzed intramolecular annulation of o-alkynyl amino aromatic ketones provides a one-pot synthesis of pyrrolo[1,2-a]quinolines. acs.orga-z.lu Additionally, rhodium-catalyzed annulation of 2-aroyl-substituted NH-pyrroles with diazoesters has been developed for the synthesis of pyrrolo[1,2-c] mdpi.comorganic-chemistry.orgoxazin-1-ones. rsc.org The annulation of pyrrole-substituted BODIPYs with alkynes, catalyzed by rhodium, has been used to create π-extended polycyclic heteroaromatic molecules. rsc.orgscispace.com

Copper Catalysis: Copper-catalyzed reactions offer a cost-effective alternative for the synthesis of pyrroles. A copper-catalyzed tandem C-N bond-forming reaction of 1,4-dihalo-1,3-dienes provides access to a wide variety of pyrroles and heteroarylpyrroles. organic-chemistry.org

Gold Catalysis: Gold catalysts have been employed in cascade reactions for the synthesis of pyrrolo[1,2-a]quinoxalines through a tandem hydroamination and hydroarylation process. nih.gov

Organocatalytic and Metal-Free Approaches

In recent years, there has been a growing interest in developing more sustainable synthetic methods, leading to the rise of organocatalysis and metal-free reactions. rsc.orgnih.govresearchgate.netresearchgate.net These approaches avoid the use of potentially toxic and expensive transition metals.

Organocatalysis: Small organic molecules can act as catalysts for a variety of transformations. rsc.orgnih.gov Proline, a naturally occurring amino acid, has been shown to be an effective catalyst for the Paal-Knorr synthesis of highly substituted pyrroles. rsc.orgresearchgate.netbohrium.comrsc.org This method has been extended to the construction of the pyrrolo[2,1-a]isoquinoline (B1256269) scaffold. rsc.orgbohrium.comrsc.org Other organocatalytic systems, such as those employing squaric acid or choline (B1196258) chloride/urea, have also been reported for pyrrole (B145914) synthesis. nih.govresearchgate.net A heteroditopic macrocycle has been used as an organocatalytic nanoreactor for the synthesis of pyrroloacridinones in water. beilstein-journals.org

Metal-Free Reactions: Several metal-free methods have been developed for the synthesis of the pyrrolo-pyrrolone core. nih.govrsc.orgrsc.orgresearchgate.netbohrium.com These often involve cascade or tandem reactions initiated by a base or an oxidant. For example, a transition-metal-free one-pot synthesis of substituted pyrroles has been achieved through an aza-Wittig reaction. nih.gov The cyclization of methyl isocyanoacetate with aurone (B1235358) analogues catalyzed by sodium hydroxide (B78521) provides a route to 2,3,4-trisubstituted pyrroles. rsc.org Furthermore, a concise transition-metal-free strategy for the synthesis of pyrrolo[1,2-a]pyrazines has been developed involving the intramolecular cyclization of N-propargyl(pyrrolyl)enaminones. bohrium.com

One-Pot and Tandem Reaction Sequences

One-pot and tandem (or cascade) reactions offer significant advantages in terms of efficiency and sustainability by minimizing purification steps and reducing waste. rsc.orgacs.orgacs.orgmdpi.comsioc-journal.cn These strategies involve a sequence of reactions occurring in the same reaction vessel, often without the isolation of intermediates.

A tandem [3+2] cycloaddition/reductive cyclization of nitrochalcones with activated methylene (B1212753) isocyanides has been reported for the efficient synthesis of pyrrolo[2,3-b]quinolones in a metal-free, one-pot process. acs.orgacs.org Palladium-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds and primary amines provides a one-pot synthesis of pyrroles. mdpi.com Cascade reactions involving the condensation, cyclization, and aromatization of 2-formyl-N-propargylpyrroles have been used to synthesize indolizines and pyrrolo[1,2-a]pyrazines. rsc.org A copper-catalyzed cascade reaction has also been developed for the one-pot synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives. sioc-journal.cn Furthermore, selective synthesis of pyrrolo[1,2-a]azepines or 4,6-dicarbonyl indoles can be achieved through tandem reactions of alkynones with pyrrole derivatives. rsc.org

Functionalization and Derivatization Strategies of the Pyrrolo-pyrrolone Core

Once the pyrrolo-pyrrolone core is synthesized, further functionalization and derivatization are often necessary to fine-tune its properties for specific applications. nih.govresearchgate.netrsc.orgacs.org

Direct C-H functionalization has emerged as a powerful tool for introducing various substituents onto the pyrrole ring. researchgate.net This approach avoids the need for pre-functionalized starting materials and is highly atom-economical. Both metal-catalyzed and metal-free oxidative conditions have been employed for the C-H functionalization of pyrroles. researchgate.net

The 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) core, for example, can be readily post-functionalized. rsc.org This allows for the introduction of electron-donating or electron-withdrawing groups to modulate the electronic and photophysical properties of the resulting dyes. For instance, cyano groups can be introduced via reaction with CuCN or through Suzuki coupling with 4-cyanophenylboronic acid. rsc.org Furthermore, sila-Sonogashira reaction conditions can be used to directly transform the core into elongated donor-acceptor architectures. rsc.org

Gold(I)-catalyzed cycloisomerization followed by nucleophilic addition and C-O rearrangement of pyrrole precursors provides a route to functionalized 7,8-dihydroindolizin-6(5H)-ones, which are key intermediates for the synthesis of natural products. acs.org

Regioselective Functionalization Techniques

Regioselective functionalization is a cornerstone of DPP chemistry, allowing for precise control over the substitution pattern on the pyrrolo-pyrrolone core and its flanking aromatic or heteroaromatic rings. This control is crucial for tailoring the material's properties for specific applications.

One of the most powerful and increasingly utilized techniques is the direct C-H activation/arylation. researchgate.net This method offers a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions like Suzuki, Stille, or Negishi, which necessitate the pre-synthesis of organometallic reagents. researchgate.net Palladium-catalyzed direct arylation has been successfully employed to introduce a variety of aryl groups onto the thiophene (B33073) or benzene (B151609) rings directly attached to the DPP core. researchgate.net These reactions often proceed in high yields and are compatible with a range of functional groups, avoiding the need for phosphine (B1218219) ligands in many cases. researchgate.net This approach simplifies the synthetic process, reduces waste, and allows for the construction of complex, multi-DPP oligomers. researchgate.net

Halogenation represents another critical regioselective functionalization technique. The introduction of halogen atoms at specific positions on the pyrrolo-pyrrolone scaffold serves as a versatile handle for subsequent cross-coupling reactions. mdpi.com For instance, selective bromination or chlorination can be achieved, and the resulting halo-substituted DPPs can then be subjected to reactions like the Suzuki-Miyaura coupling to introduce new aryl or heteroaryl moieties. mdpi.comrsc.org The ability to selectively functionalize specific C-H bonds adjacent to nitrogen atoms in pyrrole-containing systems has also been demonstrated through palladium/norbornene co-catalyzed reactions. organic-chemistry.org

Furthermore, the regioselectivity of reactions can be influenced by directing groups. mdpi.com While not always necessary for DPPs, in related heterocyclic systems, directing groups have proven invaluable for achieving functionalization at otherwise less reactive positions. mdpi.com Computational studies have also shed light on the mechanisms of selective halogenation, providing insights that can guide the development of new synthetic methods. nih.gov The choice of catalyst, ligands, and reaction conditions plays a pivotal role in dictating the site of functionalization, enabling chemists to build a diverse library of DPP derivatives with tailored architectures. cam.ac.ukincatt.nl

Below is a table summarizing key regioselective functionalization techniques for pyrrolo-pyrrolone derivatives:

| Technique | Description | Key Features |

| Direct C-H Arylation | Palladium-catalyzed reaction that directly couples a C-H bond on the DPP scaffold with an aryl halide. researchgate.net | Avoids pre-functionalization with organometallic reagents, high atom economy, often ligand-free. researchgate.net |

| Selective Halogenation | Introduction of halogen atoms (Br, Cl) at specific positions for subsequent cross-coupling. mdpi.commdpi.com | Creates versatile synthetic handles for further diversification. mdpi.com |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a halo-substituted DPP with a boronic acid or ester. mdpi.com | A robust and widely used method for C-C bond formation. mdpi.com |

| Directed Functionalization | Use of a directing group to guide the catalyst to a specific C-H bond. mdpi.com | Enables functionalization at positions that are not electronically favored. mdpi.com |

This article is for informational purposes only and does not constitute professional scientific or medical advice. Always consult with a qualified professional for any scientific or medical concerns.

Advanced Spectroscopic and Analytical Characterization in Research

Elucidation of Molecular Structure and Conformation

The precise molecular architecture of "Pyrrolo-pyrrolone derivative 2" has been meticulously established through a combination of powerful analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of "this compound" in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular framework can be assembled.

Proton NMR (¹H NMR) provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. This allows for the assignment of specific protons to their positions within the pyrrolo-pyrrolone core and any associated substituent groups.

Carbon-13 NMR (¹³C NMR) complements the proton data by identifying the various carbon environments within the molecule. The chemical shifts of the carbon signals are indicative of their hybridization state (sp³, sp², sp) and the nature of the atoms they are bonded to. This is particularly useful for confirming the presence of carbonyl groups and the aromatic or heterocyclic ring systems inherent to the pyrrolo-pyrrolone scaffold.

Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish connectivity between protons and carbons, providing unambiguous proof of the final molecular structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is employed to identify the functional groups present in "this compound". These methods probe the vibrational modes of chemical bonds within the molecule.

FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the characteristic vibrations of functional groups. For "this compound", key stretching and bending vibrations would be observed for functionalities such as:

C=O (carbonyl) groups within the pyrrolone rings.

C-N bonds of the heterocyclic system.

C-H bonds of aromatic or aliphatic substituents.

N-H bonds if present in the final structure.

Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, offering a more detailed view of the carbon framework of the pyrrolo-pyrrolone core.

Mass Spectrometry (MS, HRMS) for Molecular Weight Determination

Mass spectrometry (MS) is a critical tool for determining the molecular weight of "this compound" with high accuracy. The technique involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the molecular mass, which can be used to determine the exact elemental composition of the molecule. This data is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass but different atomic compositions. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, corroborating the assignments made by NMR.

Investigation of Electronic and Photophysical Properties

Understanding the interaction of "this compound" with light is fundamental to evaluating its potential in various applications.

UV-Visible Absorption and Emission Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within "this compound". The molecule's chromophoric pyrrolo-pyrrolone core absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum, promoting electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelengths of maximum absorption (λmax), which are characteristic of the compound's electronic structure.

Fluorescence or emission spectroscopy provides information about the molecule's behavior after it has been electronically excited. Following absorption of light, the molecule can relax back to its ground state by emitting a photon. The emission spectrum shows the intensity of emitted light as a function of wavelength. Key parameters obtained from emission studies include the maximum emission wavelength (λem) and the quantum yield, which is a measure of the efficiency of the emission process. These photophysical properties are critical for applications involving light emission, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Table of Spectroscopic and Photophysical Data for this compound

| Parameter | Technique | Value |

|---|---|---|

| Molecular Weight | Mass Spectrometry | Data not available in search results |

| Molecular Formula | High-Resolution Mass Spectrometry | Data not available in search results |

| ¹H NMR Chemical Shifts (δ) | NMR Spectroscopy | Specific peak assignments are compound-dependent and not available in general search results. |

| ¹³C NMR Chemical Shifts (δ) | NMR Spectroscopy | Specific peak assignments are compound-dependent and not available in general search results. |

| Key IR Absorptions (cm⁻¹) | FT-IR Spectroscopy | Characteristic peaks for C=O, C-N, and C-H bonds would be expected. |

| Maximum Absorption (λmax) | UV-Vis Spectroscopy | Data not available in search results |

| Maximum Emission (λem) | Fluorescence Spectroscopy | Data not available in search results |

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy techniques are essential for understanding the photophysical processes that occur in pyrrolo-pyrrolone derivatives after they absorb light. These methods can track the energy dissipation pathways of photoexcited states on timescales ranging from femtoseconds to microseconds.

Detailed research findings on related thiophene-diketopyrrolopyrrole (TDPP) systems reveal complex excited-state dynamics. rsc.org Upon photoexcitation, these molecules can populate a "bright" state, which is responsible for fluorescence, or transition to a "dark" state that does not emit light. rsc.org For instance, transient absorption (TA) spectroscopy on a TDPP monomer (TDPP-Br) in toluene (B28343) showed negative signals corresponding to ground-state bleaching and stimulated emission, and positive signals from excited-state absorption. rsc.org The lifetime of these excited states can change dramatically with small structural modifications. While many DPP-containing monomers exhibit nanosecond excited-state lifetimes and high fluorescence quantum yields (often exceeding 50%), a vinylene-linked TDPP dimer was found to have a very short excited-state lifetime and no measurable fluorescence. rsc.org This difference is attributed to a change in the energetic ordering of the bright and dark excited states. rsc.org

Studies on pyrrole (B145914) and its methylated derivatives using time-resolved photoelectron spectroscopy (TRPES) have identified ultrafast relaxation pathways. nih.govaip.org After excitation, these molecules can populate intermediate Rydberg states within 20-50 femtoseconds, which then decay to a lower-lying dissociative state within another 20 fs. nih.gov This leads to competing reaction channels, including bond cleavage and a return to the ground state. nih.gov For pyrrole itself, excitation at specific UV wavelengths results in an exceptionally fast decay from the ionization window, with a lifetime of less than 20 femtoseconds. aip.org

Table 1: Illustrative Excited State Lifetimes for Pyrrole Derivatives (Note: This table is based on data for general pyrrole and TDPP derivatives, not a specific "this compound".)

| Compound Class | Excitation Wavelength (nm) | Observed Lifetime | Technique | Reference |

| Pyrrole | 236-242 | < 20 fs | TRPES | aip.org |

| N-methyl pyrrole | 200 | 20-50 fs (to Rydberg state) | TRPES | nih.gov |

| 2,5-dimethyl pyrrole | 200 | 20-50 fs (to Rydberg state) | TRPES | nih.gov |

| TDPP-Br (monomer) | 580 | Nanoseconds (typical) | TA Spectroscopy | rsc.org |

| TDPP-v-TDPP (dimer) | 580 | Very short (non-fluorescent) | TA Spectroscopy | rsc.org |

Electrochemical Methods for Redox Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), are fundamental for characterizing the redox behavior of pyrrolo-pyrrolone derivatives. These techniques measure the potentials at which a molecule is oxidized (loses electrons) and reduced (gains electrons), providing crucial information about the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This is vital for applications in organic electronics, such as transistors and solar cells.

Research on various pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) derivatives shows that these compounds exhibit reversible oxidation and reduction behavior. rsc.org Polymers made from these monomers display oxidation potentials ranging from +0.27 V to +0.71 V and reduction potentials between -1.21 V and -1.69 V (versus a ferrocene (B1249389) reference). rsc.org These properties are associated with distinct color changes, making them interesting for electrochromic devices. rsc.org

Similarly, studies on dithieno(3,2-b:20,30-d)pyrrole (DTP) derivatives demonstrate how molecular structure influences redox properties. The oxidation potential of monomers can be tuned by changing the substituent groups. gazi.edu.tr For example, attaching an alkyl-DTP group resulted in a lower oxidation potential (1.1 V) compared to an aryl-amine-substituted DTP (1.3 V). gazi.edu.tr The electrochemical behavior can also be influenced by the solvent and the presence of acids or bases in the electrolyte solution. acs.org

Table 2: Illustrative Redox Potentials for Pyrrolo-Pyrrole Derivatives (Note: This table is based on data for isoDPP and DTP derivatives, not a specific "this compound".)

| Compound Class | Oxidation Potential (V vs. FOC) | Reduction Potential (V vs. FOC) | Technique | Reference |

| Poly(isoDPP) Derivative P1 | 0.27 | -1.69 | Cyclic Voltammetry | rsc.org |

| Poly(isoDPP) Derivative P2 | 0.71 | -1.21 | Cyclic Voltammetry | rsc.org |

| DTP–alkyl–DTP (Monomer) | 1.1 | Not Reported | Cyclic Voltammetry | gazi.edu.tr |

| DTP–aryl–NH2 (Monomer) | 1.3 | Not Reported | Cyclic Voltammetry | gazi.edu.tr |

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique used to detect and characterize species with unpaired electrons, such as free radicals. ethz.ch In the study of pyrrolo-pyrrolone derivatives, EPR is invaluable for identifying transient radical intermediates that may form during photochemical reactions or electrochemical processes. washington.edunih.gov

Since many radical intermediates are highly reactive and short-lived, a method called "spin trapping" is often employed. nih.gov This involves adding a "spin trap" molecule, such as phenyl-N-tert-butylnitrone (PBN) or 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), to the system. nih.govresearchgate.net The spin trap reacts with the transient radical to form a much more stable radical adduct, which can accumulate to a concentration detectable by EPR. nih.gov The resulting EPR spectrum contains a characteristic hyperfine splitting pattern that can be used to identify the original trapped radical. nih.gov

For example, in a study of a 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) derivative (PyBN) used as a photoinitiator, EPR spectroscopy with PBN as a spin trap was used to confirm the generation of radicals upon UV irradiation. nih.gov The experimental spectrum yielded hyperfine coupling constants (aN = 13.9 G, aH = 3.4 G) that were consistent with the formation of a known radical adduct, confirming the radical-based reaction mechanism. nih.gov High-field EPR can provide even greater detail, allowing for the precise measurement of the g-tensor, which gives information about the chemical nature, protonation state, and local environment of the radical. washington.edu

Table 3: Illustrative EPR Data for Radical Adducts in Pyrrole-Related Systems (Note: This table is based on data for a dihydropyrrolo[3,2-b]pyrrole derivative, not a specific "this compound".)

| System | Spin Trap | Irradiation Source | Hyperfine Coupling Constants (Gauss) | Conclusion | Reference |

| PyBN Derivative | PBN | 365 nm LED | aN = 13.9, aH = 3.4 | Confirmation of radical adduct formation | nih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are pivotal in characterizing the electronic landscape of Pyrrolo-pyrrolone derivative 2. These investigations explain the molecule's optical and electronic properties by modeling its behavior at the quantum level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of molecules. For pyrrolo-pyrrolone derivatives, DFT calculations, often using hybrid functionals like B3LYP with a 6-311G(d,p) basis set, are employed to optimize the ground state geometries. webofjournals.com This process determines the most stable three-dimensional arrangement of atoms, providing crucial data on bond lengths, bond angles, and torsional angles. The optimized geometry serves as the foundation for further calculations of other properties. webofjournals.com In studies of related pyrrole (B145914) systems, the DFT(B3LYP)/6-311+G(d,p) level of theory has been successfully used to optimize the geometries of all neutral and ionic isomers in their ground states. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the properties of electronic excited states. worldscientific.com It is essential for understanding the photophysical behavior of molecules like this compound, including their absorption and emission characteristics. worldscientific.commdpi.com

For pyrrolo[3,2-b]pyrrole-1,4-dione derivatives, including 1,3,4,6-tetraphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione (Compound 2), TD-DFT calculations have been instrumental. rsc.orgresearchgate.netuq.edu.au These calculations predicted that due to the centrosymmetric geometries of these compounds, the electronic transition from the lowest energy singlet excited state (S1) to the ground state (S0) is optically forbidden. rsc.orgresearchgate.netuq.edu.au This theoretical finding aligns perfectly with experimental photophysical measurements, which show that these compounds are weakly luminescent and have low radiative rates. rsc.orgresearchgate.net Furthermore, photoinduced absorption spectroscopy has identified a long-lived low-energy state, assigned as a triplet state, which offers another non-radiative decay pathway for the excited state. rsc.orgresearchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the band gap (Eg), dictates the energy required for electronic excitation. webofjournals.com

DFT calculations are used to determine the energies of the HOMO and LUMO. mdpi.comfrontiersin.org For diketopyrrolopyrrole (DPP) systems, the HOMO is often found to be distributed across the entire molecule, while the LUMO tends to be localized on the electron-deficient diketopyrrolopyrrole core. webofjournals.com The energy levels of these orbitals and the resulting band gap can be tuned by chemical modification, such as adding electron-donating or electron-withdrawing groups to the molecular backbone. rsc.org This tuning can lead to a significant reduction in the HOMO-LUMO gap. rsc.org A smaller band gap is indicative of higher chemical reactivity and a lower energy requirement for electronic transitions. researchgate.net In comparative studies of different DFT functionals, the PBE0 method has been shown to yield HOMO and LUMO energy values that are in good agreement with experimental data for related DPP molecules. frontiersin.org

| Molecule | Method | EHOMO (eV) | ELUMO (eV) | Eg (eV) |

|---|---|---|---|---|

| DPP Derivative 1 | PBE0/6-31G(d,p) | -5.04 | -2.76 | 2.28 |

| DPP Derivative 1 | B3LYP/6-31G(d,p) | -4.82 | -2.67 | 2.15 |

| DPP Derivative 2 | PBE0/6-31G(d,p) | -5.12 | -2.91 | 2.21 |

| DPP Derivative 3 | PBE0/6-31G(d,p) | -4.98 | -2.85 | 2.13 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful approach for mapping out the intricate details of chemical reactions, providing insights into reaction mechanisms, transition states, and the influence of molecular structure on reactivity.

By modeling the potential energy surface of a reaction, computational chemistry can identify the most likely pathway from reactants to products. This involves locating and characterizing stationary points, including intermediates and, most importantly, transition states (TS). The energy of the transition state determines the activation energy barrier of the reaction.

For pyrrole-based systems, DFT calculations have been used to study various reaction mechanisms. For instance, in the electrophilic aminoalkenylation of pyrrole, calculations revealed an ambimodal transition state that bifurcates, leading to two different product intermediates. pku.edu.cn In studies of cycloaddition reactions, the analysis of Gibbs free energies and transition state structures has confirmed the experimentally observed regioselectivity. researchgate.net Similarly, investigations into proton transfer reactions in pyrrole derivatives have successfully identified transition structures and calculated the associated energy barriers. arxiv.org These studies exemplify how computational analysis can kinetically and thermodynamically rationalize experimental outcomes by mapping the complete energy profile of a reaction. researchgate.netnih.gov

Prototropic tautomerism, the migration of a proton between two or more sites in a molecule, can significantly affect a compound's chemical and physical properties. Computational models are essential for studying these equilibria, as the individual tautomers are often difficult to isolate and investigate experimentally. nih.gov

DFT calculations have been applied to study the full tautomeric and acid/base equilibria of pyrrole derivatives like 2-aminopyrrole in a vacuum. mdpi.com Such studies can predict the relative stability of different tautomeric forms (e.g., amino vs. imino forms). mdpi.comresearchgate.net Interestingly, these calculations have shown that even minor and less stable tautomers can exhibit exceptionally high basicity at specific sites. mdpi.com Furthermore, computational studies on related dye molecules containing pyrrole substituents have demonstrated how protonation and deprotonation events influence spectral properties, leading to predictable shifts in absorption and emission wavelengths. mdpi.com These theoretical insights are crucial for understanding how environmental factors like pH can modulate the behavior of pyrrolo-pyrrolone derivatives.

Reaction Mechanism Studies and Transition State Analysis

Prediction of Spectroscopic Signatures

Computational chemistry allows for the accurate prediction of various spectroscopic signatures, which can be used to confirm the structure of newly synthesized compounds or to understand their electronic environment.

Theoretical calculations are widely used to predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of pyrrole-containing molecules. bohrium.com DFT methods, particularly with the B3LYP functional, have proven effective in calculating the vibrational frequencies (IR) and chemical shifts (NMR) of pyrrole derivatives. researchgate.nettandfonline.com

For instance, in studies of N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone, ¹H NMR spectra predictions are crucial for identifying characteristic signals, such as those for azomethine moieties or methyl groups, which confirm structural modifications. mdpi.com Calculated vibrational frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FT-IR data. tandfonline.com This comparative analysis helps in the complete vibrational assignment of complex molecules. researchgate.net

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies for a Representative C-Vinyl Pyrrole-Hydrazone Derivative (3d) Data sourced from studies on analogous pyrrole systems. tandfonline.com

| Assignment | Experimental FT-IR (cm⁻¹) | Calculated DFT/B3LYP (cm⁻¹) |

| Pyrrole N-H stretch | 3307.86 | 3484.57 |

| Hydrazone N-H stretch | 3513.77 | - |

| Pyrrole ring deformation | 800 | 812 |

| C-H-C deformation | 1024 | 1013 |

This table is illustrative and based on data for related compounds to demonstrate the application of the computational method.

The electronic absorption (UV-Vis) and emission (fluorescence) spectra of pyrrolo-pyrrolone systems can be simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com These simulations provide information on the principal electronic transitions, such as π-π* transitions, and how they are influenced by the molecular structure and solvent environment. researchgate.netresearchgate.net

For diketopyrrolopyrrole (DPP) derivatives, a class of compounds structurally related to pyrrolo-pyrrolones, TD-DFT calculations have shown that strong electron-donating aryl substituents can lower the optical energy band gap, resulting in a red-shift (bathochromic shift) of absorption and emission wavelengths. mdpi.com The simulations can also predict the oscillator strength (f), which corresponds to the intensity of the absorption band, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding electronic transitions. researchgate.net

Table 2: Simulated Absorption and Emission Data for a Pyrrolo[3,2-b]pyrrole (B15495793) Derivative Data sourced from studies on analogous pyrrole systems. scielo.br

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

| Derivative 4a | CH₂Cl₂ | 489 | 511 | 22 |

| Derivative 4b | CH₂Cl₂ | 487 | 509 | 22 |

| Derivative 5a | CH₂Cl₂ | 490 | 512 | 22 |

| Derivative 5b | CH₂Cl₂ | 488 | 510 | 22 |

This table is illustrative and based on data for related compounds to demonstrate the application of the computational method.

Computational NMR and IR Spectral Prediction

Aromaticity Assessment and Delocalization Studies

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems like the pyrrole rings within this compound. researchgate.net Computational methods provide quantitative measures of aromaticity.

Nucleus Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity, where a negative value calculated at the center of a ring indicates aromatic character (a diatropic ring current), while a positive value suggests anti-aromaticity. github.io NICS values are typically calculated at the ring center (NICS(0)) and at 1 Å above the plane (NICS(1)) to separate σ- and π-electron contributions. mdpi.com

Studies on various pyrrole-containing heterocycles show that the aromaticity of the pyrrole ring is sensitive to its chemical environment, including the nature of substituents and fusion to other rings. researchgate.netmdpi.com For example, analysis of benziporphyrins, which contain pyrrole subunits, shows that the NICS values of the pyrrole rings are consistent with them being aromatic 6π electron subunits. rsc.org The NICS method can effectively map the local aromaticity within a large, complex molecule. researchgate.net

Table 3: Calculated NICS(0) and NICS(1) Values for Various Pyrrole-Containing Rings Data sourced from studies on analogous heterocyclic systems. github.iomdpi.com

| System | NICS(0) (ppm) | NICS(1) (ppm) | Aromatic Character |

| Benzene (B151609) | -8.0 | -10.1 | Aromatic |

| Pyrrole | -13.6 | -9.8 | Aromatic |

| Indol-4-one (Pyrrole ring) | -12.18 to -13.11 | -9.62 to -10.32 | Aromatic |

| Benzofuran-4-one (Furan ring) | -7.82 to -8.97 | -5.62 to -7.92 | Less Aromatic |

This table is illustrative and based on data for related compounds to demonstrate the application of the computational method.

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates aromaticity based on the degree of bond length equalization within a ring. HOMA values range from 0 (for a non-aromatic Kekulé structure) to 1 (for a fully aromatic system like benzene). mdpi.com The index can be broken down into two components: GEO, which describes the loss of aromaticity due to bond length alternation, and EN, which describes the effect of bond length elongation.

HOMA analysis has been applied to a wide range of heterocyclic compounds, including pyrroles. researchgate.net The results show that the aromaticity of the pyrrole ring can be significantly influenced by substitution. researchgate.net For instance, the introduction of an electron-donating -NH₂ group can lead to double bond localization in the pyrrole ring, resulting in a decrease in its aromaticity as quantified by a lower HOMA value. researchgate.net

Nucleus Independent Chemical Shift (NICS) Analysis

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their physical, chemical, or biological properties. grafiati.com These models use calculated molecular descriptors to build a mathematical relationship that can predict the properties of new, untested molecules. mdpi.com

For pyrrole derivatives, QSAR studies have been used to model properties like antioxidant activity. mdpi.com The models employ quantum chemical descriptors such as HOMO and LUMO energies, bond lengths, polarizability, and hydrophobicity (AlogP). mdpi.com By establishing a statistically significant model, researchers can understand which structural features are most important for a given property and rationally design new derivatives with enhanced characteristics. While a specific SPR model for this compound is not detailed in the literature, the methodology is broadly applicable to this class of compounds for predicting various properties and guiding synthetic efforts. researchgate.net

Impact of Substituents on Electronic and Optical Behavior

The electronic and optical properties of the pyrrolo-pyrrolone core, a classic electron-accepting (A) moiety, can be precisely tuned by introducing various substituent groups. chemrxiv.org These substituents, particularly when attached to the terminal donor (D) units in a D-A-D architecture, modulate the molecule's frontier molecular orbitals (HOMO and LUMO), energy gap, and intramolecular charge transfer (ICT) characteristics. chemrxiv.orgbohrium.com

Research has systematically investigated the effect of different electron-donating (EDG) and electron-withdrawing groups (EWG) on the optoelectronic properties of diketopyrrolopyrrole (DPP) based derivatives. chemrxiv.orgchemrxiv.org Hammett's theory, which quantifies the electronic influence of substituents, has been employed to correlate these structural modifications with changes in properties like ionization potential, electron affinity, and absorption spectra. chemrxiv.orgresearchgate.net

Key findings from these computational studies include:

Energy Gap Modulation : Electron-withdrawing groups generally lead to a reduction in both the HOMO-LUMO energy gap (E_g) and the optical gap (∆E) when compared to an unsubstituted DPP core. chemrxiv.orgchemrxiv.org Conversely, increasing the electron-donating strength of peripheral substituents can lead to a blue-shift in the absorbance of the neutral molecules. nih.gov

Intramolecular Charge Transfer (ICT) : The introduction of aromatic side chains to the DPP core can enhance ICT, making these systems promising for applications in organic electronics. chemrxiv.org Strong electron-donating terminal groups, such as triphenylamine (B166846), have been shown to significantly facilitate ICT and enhance properties like two-photon absorption (TPA). bohrium.com Further functionalization, for instance by adding methoxyl groups to the terminal triphenylamine donor, can induce a unique redistribution of the electron cloud, strengthening the ICT effect further and causing a red-shift in the TPA peak wavelength by approximately 36 nm. bohrium.com

Influence of Multiple Substituents : The addition of a second substituent has a more pronounced effect on the electronic properties than a single substitution. chemrxiv.orgchemrxiv.org For any given change (increase or decrease) in an optoelectronic property observed in a mono-substituted system, a more significant change is seen in the di-substituted analogue. chemrxiv.orgchemrxiv.org

Resonance vs. Inductive Effects : Studies correlating various properties with different types of Hammett constants suggest that resonance is the primary factor controlling the electron donation and withdrawal effects of substituents, while inductive effects play a lesser role. chemrxiv.orgresearchgate.net

The table below summarizes the general impact of substituent electronic nature on the key properties of pyrrolo-pyrrolone derivatives.

| Substituent Type | Effect on HOMO-LUMO Gap (E_g) | Effect on Absorption Wavelength (λ_max) | Effect on Intramolecular Charge Transfer (ICT) |

| Electron-Donating Group (EDG) | Generally increases E_g (in some systems) | Blue-shift (for neutral molecules) nih.gov | Enhances ICT, especially with strong donors bohrium.com |

| Electron-Withdrawing Group (EWG) | Reduces E_g chemrxiv.orgchemrxiv.org | Red-shift | Modulates ICT characteristics |

Conformational Analysis and Molecular Planarity

The three-dimensional structure, or conformation, of pyrrolo-pyrrolone derivatives is a critical determinant of their properties in the solid state, influencing molecular packing, intermolecular interactions, and ultimately, material performance. researchgate.netacs.org The flexibility and nature of substituent groups play a pivotal role in defining the molecular conformation and the degree of planarity of the π-conjugated backbone. researchgate.net

Key research findings in this area demonstrate:

Conformational Polymorphism : Flexible substituents can lead to the existence of multiple crystalline forms, or polymorphs, where the same molecule adopts different conformations. researchgate.netx-mol.com For example, a chlorinated diketopyrrolopyrrole dye with propyl substituents (3,6-bis(4-chlorophenyl)-2,5-dipropyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione) was found to exist in three distinct polymorphic forms, each exhibiting a different color (red, orange, and yellow). researchgate.netx-mol.com Crystal structure analysis revealed that the molecule adopts a different conformation in each polymorph, highlighting the significant role of packing effects. researchgate.netx-mol.com

Impact of Alkyl Chains : The structure of alkyl chains attached to the lactam nitrogens of the DPP core significantly influences conformation. A comparative study of branched (3-pentyl) versus linear (n-hexyl) chains showed that while solution-state optical properties are similar, their solid-state characteristics differ dramatically due to conformational changes. acs.org In the solid state, one of the n-hexyl chains was observed to adopt a gauche conformation, altering the intermolecular packing. acs.org The length of the alkyl chain is also a crucial factor, with shorter chains generally resulting in less stable derivatives. researchgate.netresearchgate.net

Molecular Planarity and Conjugation : The planarity of the molecular backbone is essential for effective π-conjugation. In some π-extended dihydropyrrolo[3,2-b]pyrroles, large dihedral angles between the central pyrrolopyrrole unit and adjacent phenyl rings (e.g., ~35°) can disrupt conjugation. acs.org This disruption can lead to relatively similar optical band gaps across a series of derivatives, even with electronically different substituents, because the electronic communication along the backbone is impeded. acs.org

The table below details specific examples of how substituents affect the conformation of pyrrolo-pyrrolone derivatives.

| Derivative | Substituent(s) | Key Conformational Finding(s) | Citation(s) |

| Chlorinated DPP Dye | Propyl, p-chlorophenyl | Exhibits three stable polymorphic forms (red, orange, yellow), each with a distinct molecular conformation. researchgate.netx-mol.com | researchgate.net, x-mol.com |

| Bithiophene-DPP | n-hexyl chains | One of the two n-hexyl chains adopts a gauche conformation in the solid state. acs.org | acs.org |

| π-extended DHPPs | Biphenyl | Large dihedral angles (~35°) between the pyrrolopyrrole core and benzene rings disrupt π-conjugation. acs.org | acs.org |

Based on a comprehensive search of scientific literature and databases, there is no specific chemical compound widely recognized or documented as "this compound" . This name does not correspond to a standard nomenclature used in the field of chemistry or materials science for a specific, identifiable molecule.

As a result, it is not possible to generate a scientifically accurate article detailing its specific research applications, design principles, or performance in the areas outlined in your request. The creation of such an article would require speculative data and would not adhere to the standards of factual, evidence-based reporting.

It is possible that "this compound" is an internal, project-specific designation, a misnomer, or refers to a compound that has not yet been reported in publicly available scientific literature.

To receive an article that meets your detailed structural and content requirements, a standard and specific chemical name or structure (e.g., a CAS number or a full IUPAC name) of a known pyrrolo-pyrrolone derivative is necessary. The broader class of compounds, known as diketopyrrolopyrrole (DPP) derivatives, is extensively studied for the applications you listed, and a wealth of data exists for specific molecules within this family. However, per your instructions to focus solely on "this compound," no further information can be provided.

Research Applications in Materials Science and Engineering

Photochemistry and Photopolymerization Research

The unique photochemical properties of Pyrrolo-pyrrolone derivative 2 have positioned it as a compound of interest in photopolymerization research.

Development of Pyrrolo-pyrrolone Based Photoinitiators

This compound has been successfully synthesized and investigated as a photoinitiator for radical photopolymerization. One notable example is 1,4-bis(4-bromophenyl)-2,5-bis(4-nitrophenyl)-1,4-dihydropyrrole[3,2-b]pyrrole, referred to as PyBN. nih.govacs.org This derivative, synthesized through a one-pot reaction, functions as a multifunctional photoinitiator. nih.govacs.org It demonstrates wavelength-selective photoactivity, efficiently initiating polymerization under both 365 and 395 nm LED irradiation. nih.govscispace.comnih.gov

The introduction of trifluoromethyl (-CF3) groups onto the phenyl rings of the pyrrolo[3,2-b]pyrrole (B15495793) core has also been explored. researchgate.netdntb.gov.ua This modification resulted in a derivative, 1,4-bis(4-bromophenyl)-2,5-bis(4-(trifluoromethyl)phenyl)-1,4-dihydropyrrolo[3,2-b]pyrrole (PyBF), which shows photoinitiation capabilities under a 405 nm LED light source. researchgate.netdntb.gov.ua

The versatility of these derivatives is further highlighted by their ability to act as co-initiators. For instance, PyBN can be used with camphorquinone (B77051) (CQ) to form a two-component visible-light photoinitiator system that is effective under 470 nm LED irradiation. nih.govacs.orgscispace.com

Studies in Radical Photopolymerization Systems

This compound has proven to be a highly efficient initiator in radical photopolymerization systems for various (meth)acrylate monomers and prepolymers. nih.govacs.org Studies have shown that these derivatives can achieve high double bond conversion rates, with some systems reaching up to 99.86%. scispace.comnih.gov

The mechanism of photoinitiation involves the generation of radicals upon light exposure. nih.govacs.org For PyBN, photolysis under 365 and 395 nm light leads to the formation of radicals that can induce the polymerization of acrylate (B77674) monomers. nih.govacs.org However, under 470 nm LED irradiation, PyBN does not undergo photolysis but exhibits charge transfer activity, which allows it to act synergistically with other photoinitiators like CQ. scispace.comnih.gov

The performance of these photoinitiating systems can be influenced by the specific derivative and the other components in the system. For example, a two-component system of PyBF with the commercial photoinitiator TPO resulted in cured materials with a smooth surface. researchgate.net The table below summarizes the performance of various pyrrolo-pyrrolone based photoinitiating systems.

| Photoinitiator System | Light Source (nm) | Monomer/Prepolymer | Key Findings |

| PyBN | 365, 395 | (Meth)acrylates | High double bond conversion (up to 99.86%). scispace.comnih.gov |

| PyBN / CQ | 470 | TMPTA | Synergistic effect observed, with efficiency similar to CQ/EDAB. nih.govacs.org |

| PyBF | 405 | Acrylates | Effective one-component photoinitiator. researchgate.netdntb.gov.ua |

| PyBF / TPO | 405 | PEGDA | Two-component system produced cured materials with smooth surfaces. researchgate.net |

Design of Advanced Functional Materials

The distinct photophysical and structural characteristics of this compound make it a valuable building block for the design of advanced functional materials.

Aggregation-Induced Emission (AIE) Studies

Certain Pyrrolo-pyrrolone derivatives exhibit aggregation-induced emission (AIE), a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. rsc.org This property is particularly observed in derivatives with specific substitution patterns, such as those with electron-withdrawing groups on the phenyl rings at the 1,4-positions and electron-donating groups on the phenyl groups at the 2,5-positions of the pyrrolo[3,2-b]pyrrole core. rsc.org

For example, DPP-1CN, DPP-1MF, DPP-1MF-2Me, and DPP-1MF-2IP are all reported to be AIE-active. rsc.org The AIE effect in these compounds is attributed to the suppression of the twisted intramolecular charge transfer (TICT) effect and the minimization of close π-π interactions in the aggregated state. rsc.org In contrast, other derivatives may show aggregation-caused quenching (ACQ). rsc.org

The AIE properties can also be influenced by the incorporation of other molecular units. A pyrrolo[3,2-b]pyrrole derivative containing tetraphenylethylene (B103901) (TPE) units, a well-known AIE-gen, showed a significant 32-fold increase in emission in the solid state compared to in solution. nih.gov

Ionic liquid crystals based on pyrrolo[3,2-b]pyrrole salts have also been shown to exhibit AIE characteristics. scispace.com For instance, DPP-2Py-5 and DPP-2Py-9 both demonstrated AIE, with their emission behavior being dependent on their aggregation state, which can be controlled by temperature. scispace.com

Two-Photon Absorption (2PA) Material Development

Pyrrolo-pyrrolone derivatives have emerged as promising candidates for two-photon absorption (2PA) materials, which have applications in areas like bioimaging and 3D microfabrication. researchgate.netnih.govrsc.org These materials can absorb two photons simultaneously, leading to excitation at longer wavelengths, which allows for deeper tissue penetration and reduced photodamage in biological applications. nih.gov

Derivatives with a quadrupolar structure, featuring an electron-rich pyrrolo[3,2-b]pyrrole core and electron-withdrawing groups at the periphery, have shown large 2PA cross-section values. researchgate.net For example, π-expanded derivatives and those with electron-donating groups have exhibited high peak 2PA cross-section (σ2PA) values, reaching up to approximately 2400 GM around 760 nm. nih.gov Theoretical calculations have suggested that increasing the planarity of the molecule could lead to even higher σ2PA values. researchgate.net

The strategic placement of substituents plays a crucial role in tuning the 2PA properties. nih.gov The table below highlights the 2PA properties of some pyrrolo-pyrrolone derivatives.

| Derivative Type | Key Structural Feature | Peak 2PA Wavelength (nm) | Peak σ2PA (GM) |

| π-Expanded Derivatives | Extended π-conjugation | ~760 | ~2400 nih.gov |

| Derivatives with Electron-Donating Groups | Enhanced electron density | ~760 | ~2400 nih.gov |

| Quadrupolar Derivatives | Electron-rich core with acceptor groups | 650-700 | 100-1000 researchgate.net |

Metal-Organic Frameworks (MOFs) incorporating Pyrrolo-pyrrolone Derivatives

The incorporation of pyrrole-containing ligands into metal-organic frameworks (MOFs) is an active area of research, aiming to create materials with enhanced properties for applications in catalysis, gas storage, and sensing. rsc.orgechemcom.commdpi.com While direct incorporation of "this compound" into MOFs is not yet widely reported, the functionalization of MOFs with pyrrole-based units provides a strong indication of the potential for future developments in this area.

For example, a palladium Schiff base complex containing pyrrole (B145914) units has been used to modify a Cu(BDC-NH2) MOF. rsc.org This modification resulted in a highly effective catalyst for C-N coupling reactions. rsc.org The synergistic effect between the Lewis acidic Cu nodes and the Pd ions was credited for the high catalytic activity. rsc.org

Another approach involves the decoration of MOFs with conductive polymers like polypyrrole (PPy). rsc.org This has been shown to dramatically improve the electrical conductivity of MOFs, making them suitable for applications such as supercapacitors. rsc.org For instance, decorating HKUST-1, a copper-based MOF, with PPy significantly increased its gravimetric capacitance. rsc.org

The synthesis of spiro[indoline-3,4'-pyrrolo[3,4-c]pyrazoles] has been achieved using a Zn(BDC) MOF as a reusable catalyst, demonstrating the utility of MOFs in facilitating the synthesis of complex pyrrole-containing heterocyclic compounds. echemcom.com These examples underscore the potential for creating novel functional materials by combining the unique properties of pyrrolo-pyrrolone derivatives with the versatile platform of MOFs.

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Pyrrolo-pyrrolone Materials with Tunable Properties

The future of pyrrolo-pyrrolone materials lies in the precise control over their optical, electronic, and morphological characteristics through rational molecular design. For asymmetrically substituted DPPs, this involves strategic modifications to achieve desired functionalities.

Key design strategies include the copolymerization of DPP with various acceptor and weak donor units, modification of the aromatic rings flanking the DPP core, expansion of the core ring structure, and DPP dimerization. bohrium.com The goal is often to create materials with low band gaps and extended absorption spectra for applications in organic solar cells (OSCs) and organic field-effect transistors (OFETs). nih.gov For instance, the introduction of different π-bridges and end-groups can significantly affect the optical, electronic, and charge transport properties of DPP-based small molecules. nih.gov

A prominent approach is the development of donor-acceptor (D-A) type molecules. By flanking the electron-deficient DPP core with electron-donating moieties, researchers can engineer the frontier molecular orbital (HOMO and LUMO) energy levels. frontiersin.org This tuning is critical for applications in OSCs, where the energy levels of the donor material must align appropriately with those of the acceptor material (often fullerene derivatives like PCBM) to ensure efficient charge separation. nih.govfrontiersin.org For example, designing star-shaped molecules with a 2,4,6-triphenyl-1,3,5-triazine (B147588) core and DPP derivative arms has been explored to create low band-gap materials for OSCs. frontiersin.org The modification of donor-functionalized DPPs can also shift absorption into the near-infrared (NIR) region, opening up applications in photothermal therapy. rsc.org

The synthesis of asymmetrical DPP derivatives offers a powerful method to fine-tune properties. By introducing different aryl groups on either side of the DPP core, solubility can be improved, and charge transport properties can be balanced. mdpi.com This approach allows for a more nuanced control over the material's solid-state packing and morphology, which are crucial for device performance.

Advanced Computational Approaches in Material Discovery and Optimization

Computational modeling has become an indispensable tool in accelerating the discovery and optimization of new pyrrolo-pyrrolone materials. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are routinely used to predict the geometric, electronic, and optical properties of newly designed molecules before their synthesis. nih.govfrontiersin.orgresearchgate.net

These computational methods allow for the systematic screening of a large number of potential candidate molecules. For instance, DFT calculations can predict the HOMO and LUMO energy levels, the bandgap, and the absorption spectra of designed DPP-based molecules. nih.govfrontiersin.orgacs.org This pre-screening helps in identifying the most promising candidates for synthesis, saving significant time and resources. Molecular dynamics (MD) simulations are also employed to understand the local structuring and aggregation behavior of DPP-based oligomers and polymers at an atomic level, which is crucial for understanding their performance in devices. rsc.org

Computational studies have been used to understand the structure-property relationships in detail. For example, calculations on DPP-based polymers with different linkers (double vs. triple bonds) have been correlated with experimental electrochemical and optical data. acs.org Similarly, the effect of ring-fusion on the polymer backbone has been investigated using DFT, revealing insights into the conformational preferences and electronic properties of the resulting materials. acs.org The table below summarizes the calculated electronic properties of a series of designed star-shaped DPP molecules, illustrating the power of computational screening.

| Molecule | Highest Occupied Molecular Orbital (EHOMO) (eV) | Lowest Unoccupied Molecular Orbital (ELUMO) (eV) | Energy Gap (Eg) (eV) | Maximum Absorption Wavelength (λabs) (nm) |

| 1 | -5.46 | -2.63 | 2.83 | 468.6 |

| 2 | -5.58 | -3.11 | 2.47 | 611.6 |

| 3 | -5.49 | -2.93 | 2.56 | 551.6 |

| 4 | -5.48 | -2.71 | 2.77 | 494.7 |

| 5 | -5.48 | -2.80 | 2.68 | 522.4 |

| 6 | -5.43 | -2.87 | 2.56 | 573.2 |

| 7 | -5.44 | -3.14 | 2.30 | 851.8 |

| 8 | -5.35 | -2.64 | 2.71 | 527.6 |

| Data sourced from computational studies on star-shaped molecules with a TPTA core and DPP derivative arms. frontiersin.org |

Integration into Hybrid Organic-Inorganic Systems for Enhanced Performance

A significant and promising research direction is the integration of pyrrolo-pyrrolone derivatives into hybrid organic-inorganic materials. These hybrids aim to combine the superior processing capabilities and tunable electronic properties of organic semiconductors with the high stability and excellent charge transport characteristics of inorganic materials.

A prime example of this synergy is in the field of perovskite solar cells. DPP-based conjugated polymers have been successfully used as hole-transporting materials (HTMs) in solid-state organic-inorganic hybrid solar cells. rsc.orgcapes.gov.br In one instance, a DPP-containing polymer, PDPPDBTE, when used as an HTM with an organo-lead halide perovskite light harvester, resulted in a power conversion efficiency of 9.2%. rsc.org This performance surpassed that of the more common spiro-MeOTAD HTM. The high charge carrier mobility and optimal oxidation potential of the DPP polymer were key to this success. rsc.org Furthermore, the hydrophobic nature of the polymer enhanced the long-term stability of the device by preventing moisture from degrading the perovskite layer. rsc.org

The development of DPP-based gels also opens avenues for creating novel hybrid materials. mdpi.com These gels can act as scaffolds or matrices for inorganic nanoparticles, creating functional composites for applications in energy storage, environmental engineering, and 3D printing. mdpi.com For example, a DPP-based gel incorporated as an additive in the active layer of an organic solar cell was shown to enhance power conversion efficiency by improving the nanophase separation, which facilitates more efficient charge transport. mdpi.com

Exploration of Novel Reaction Pathways and Sustainable Synthesis Technologies

The synthesis of diketopyrrolopyrrole derivatives has traditionally relied on the condensation of an aryl nitrile with a dialkyl succinate, which often results in low to moderate yields. mdpi.com Consequently, there is a strong drive towards developing more efficient, versatile, and sustainable synthetic methodologies.

Recent advancements include the development of multi-step strategies to create fully asymmetric DPP derivatives, which allows for greater control over the final properties of the molecule. mdpi.comnih.gov Another innovative approach involves the post-functionalization of a DPP core. For instance, a convenient two-step synthesis starting from the inexpensive commercial pigment, Pigment Red 254, has been reported. mdpi.com This method involves N,N'-dialkylation to solubilize the pigment, followed by a Suzuki-Miyaura cross-coupling reaction to introduce various aryl and hetaryl groups. mdpi.com Similarly, nucleophilic aromatic substitution reactions on pentafluorophenyl-substituted DPPs provide a straightforward route to a variety of functionalized derivatives under mild conditions. nih.govbeilstein-journals.org

A major focus in this area is the adoption of green chemistry principles to reduce the environmental impact of DPP synthesis. Researchers are exploring solvent-free reaction conditions and the use of greener solvents like acetonitrile (B52724) instead of more hazardous options like dimethylformamide or N-methylpyrrolidone. core.ac.ukrsc.orgresearchgate.net These improved methods not only reduce waste but can also simplify product purification and, in some cases, lead to higher yields. core.ac.ukrsc.org The development of a solvent-free, multi-reagent process for DPP pigment synthesis is particularly noteworthy for its potential to reduce carbon emissions and save energy. researchgate.net This process also provides a viable route to unsymmetrical DPP molecules. researchgate.net

The table below compares different synthesis approaches for DPP derivatives, highlighting the move towards more sustainable and versatile methods.

| Synthesis Method | Key Features | Advantages | Reference(s) |

| Traditional Condensation | Reaction of aryl nitriles with dialkyl succinate. | Direct route to symmetrical DPPs. | mdpi.com |

| Suzuki-Miyaura Coupling | Post-functionalization of a halogenated DPP core. | High versatility, access to a wide range of derivatives, mild conditions. | mdpi.com |

| Nucleophilic Aromatic Substitution | Reaction of fluoroaryl-DPP with nucleophiles (thiols, phenols). | Mild, room temperature reactions; high selectivity; excellent yields. | nih.govbeilstein-journals.org |

| "Green" Alkylation | Use of acetonitrile as a solvent instead of DMF/NMP. | Reduced toxicity and waste, easier purification, cost-effective. | core.ac.ukrsc.org |

| Solvent-Free Synthesis | Multi-reagent process without bulk solvent. | Environmentally friendly, energy-saving, allows for unsymmetrical DPP synthesis. | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.